molecular formula C9H18N2O4 B12745452 2-Amino-6-(ethoxycarbonylamino)hexanoic acid CAS No. 5701-16-6

2-Amino-6-(ethoxycarbonylamino)hexanoic acid

Cat. No.: B12745452
CAS No.: 5701-16-6
M. Wt: 218.25 g/mol
InChI Key: XMVZHEKLZHYPQS-UHFFFAOYSA-N
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Description

2-Amino-6-(ethoxycarbonylamino)hexanoic acid is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of an amino group at the second position and an ethoxycarbonylamino group at the sixth position of the hexanoic acid chain. It is a white to pale yellow solid that is slightly soluble in water and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar protection and derivatization techniques. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(ethoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-(ethoxycarbonylamino)hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Incorporated into proteins to study protein structure and function.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-(ethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes. The ethoxycarbonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(ethoxycarbonylamino)hexanoic acid is unique due to its specific functional groups, which provide distinct reactivity and interaction profiles. Its ethoxycarbonyl group offers a balance between stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

5701-16-6

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

2-amino-6-(ethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C9H18N2O4/c1-2-15-9(14)11-6-4-3-5-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,14)(H,12,13)

InChI Key

XMVZHEKLZHYPQS-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

CCOC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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